6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine

Regioselective Synthesis Cross-Coupling Purine Isostere

Researchers targeting DYRK1/CLK1 dual inhibition require the exact validated scaffold from patent WO2017055530A1. 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-50-7) is that defined intermediate. - The 2-methyl group is integral to the pharmacophore; non-methylated analogs yield divergent SAR. - The 6-chloro substituent enables orthogonal coupling strategies that 6-bromo variants cannot support. - Multi-vendor availability ensures supply chain diversity for iterative SAR campaigns.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 28279-50-7
Cat. No. B1320658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine
CAS28279-50-7
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=N2)Cl
InChIInChI=1S/C7H6ClN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
InChIKeyZVIVLVMOMHEHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine: Identity & Procurement


6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-50-7) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, a privileged scaffold widely recognized as a purine isostere in medicinal chemistry [1]. With a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 g/mol, this compound features a 6-chloro substituent on the pyridine ring and a 2-methyl group on the imidazole ring. It serves as a versatile intermediate for the synthesis of kinase inhibitors, notably DYRK1/CLK1 dual inhibitors, and other bioactive molecules [2]. For procurement, commercial suppliers such as BOC Sciences and AKSci offer this compound at purities of 95% or higher for research and development purposes .

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine: Comparator-Based Selection


Within the imidazo[4,5-b]pyridine class, subtle variations in substituent pattern produce divergent biological activity profiles and synthetic utility. The 6-chloro-2-methyl substitution pattern is specifically represented as a key intermediate in patents for dual DYRK1/CLK1 inhibitors, where the chlorine atom serves as a synthetic handle for further derivatization and the 2-methyl group influences target binding [1]. Unsubstituted or differently substituted analogs (e.g., 6-bromo, 2-unsubstituted, or 5,6-dichloro variants) exhibit distinct reactivity in cross-coupling reactions and divergent biological outcomes, making direct interchange without re-validation inadvisable [2]. Simple generic substitution without comparator-driven evidence risks failed syntheses and misleading structure–activity relationship interpretations.

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine: Evidence vs. Closest Analogs


Regioselective Functionalization Advantage

In the context of synthesizing arylated/heteroarylated imidazo[4,5-b]pyridines, the 6-chloro substituent enables regioselective Suzuki cross-coupling using (Ataphos)PdCl₂ catalysis. The mono-chlorinated scaffold (target compound) provides a single defined coupling site, while the 5,6-dichloro analog introduces competing reactivity at two positions, reducing regiochemical fidelity and yield [1]. The target compound thereby offers superior selectivity as a building block for stepwise derivatization.

Regioselective Synthesis Cross-Coupling Purine Isostere

Halogen Reactivity: 6-Chloro vs. 6-Bromo

The 6-chloro substituent on the target compound exhibits lower intrinsic reactivity in oxidative addition with Pd(0) compared to the 6-bromo analog (CAS 42869-47-6), as established by the general order Ar-Cl < Ar-Br < Ar-I for palladium-catalyzed cross-couplings [1]. This differential reactivity enables orthogonal coupling strategies: the chloro scaffold can be selectively preserved while more reactive halogens (Br, I) are introduced and coupled elsewhere in the molecule. The 6-bromo analog does not permit this chemoselectivity window.

Cross-Coupling Halogen Reactivity Building Block

2-Methyl Pharmacophore Requirement for DYRK1/CLK1

In the patent WO2017055530A1 covering dual DYRK1/CLK1 inhibitors, the 6-chloro-2-methyl substitution pattern is explicitly exemplified as a key synthetic intermediate. Representative compound Example 2 (3-propyl-6-chloro-2-methyl-imidazo[4,5-b]pyridine) demonstrates that the 6-chloro and 2-methyl groups are integral to the pharmacophore [1]. In contrast, unsubstituted imidazo[4,5-b]pyridine scaffolds lacking the 2-methyl group are not claimed in this patent family, indicating that the methyl substituent is required for target engagement at DYRK1/CLK1.

DYRK1 Inhibitor CLK1 Inhibitor Patent SAR

Supplier Diversity & Purity Benchmarking

Commercially, 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine is available from multiple vendors at ≥95% purity (AKSci), 97% purity (Beyotime at ¥2,891/g), and 98% purity (Leyan) . In contrast, the 6-bromo analog (CAS 42869-47-6) is offered at 97% purity by Sigma-Aldrich but with more limited supplier diversity . The broader vendor base for the chloro analog enhances procurement flexibility, competitive pricing, and reduces single-supplier dependency risks.

Procurement Purity Comparison Supplier Availability

Microsomal Stability Advantage Over Purine

In the SAR study of imidazo[4,5-b]pyridine-derived purine isosteres, analogue 6b (an arylated derivative based on the imidazo[4,5-b]pyridine core) displayed strong cytotoxicity combined with good microsomal stability [1]. While the specific microsomal stability of the unsubstituted target compound (6-chloro-2-methyl) was not directly measured, the study positions the imidazo[4,5-b]pyridine scaffold as a viable purine replacement with favorable metabolic properties, distinguishing it from purine-based scaffolds that are often subject to rapid metabolic degradation.

Microsomal Stability Purine Isostere Drug Metabolism

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine: Application Scenarios


DYRK1/CLK1 Inhibitor Lead Generation

Based on its explicit use as a key intermediate in patent WO2017055530A1 [1], 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine is the validated starting scaffold for synthesizing dual DYRK1/CLK1 inhibitors. Research groups pursuing this target should prioritize this compound over non-methylated or differently halogenated analogs, as the 2-methyl group is integral to the pharmacophore.

Chemoselective Synthesis of Purine Isosteres

The lower reactivity of the 6-chloro substituent toward oxidative addition enables orthogonal coupling strategies that the 6-bromo analog cannot support [1]. This compound is ideal for programs requiring staged introduction of aryl/heteroaryl groups at the 6-position while preserving other reactive handles.

Anti-HBV Agent Development

The design and anti-HBV activity evaluation study of substituted imidazo[4,5-b]pyridines deliberately employs the 6-chloro-substituted scaffold as the core for further derivatization with 2-alkylamino-methyl or ethyl groups [1]. This scaffold is the defined entry point for anti-HBV SAR exploration.

Medicinal Chemistry Library Procurement

With multi-vendor commercial availability at purities ranging from 95% to 98% [1], this compound offers reliable supply chain diversity compared to less available analogs. This makes it a practical choice for building screening libraries or maintaining stock for iterative SAR campaigns.

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